molecular formula C15H15OP B1266638 Allyldiphenylphosphine oxide CAS No. 4141-48-4

Allyldiphenylphosphine oxide

Cat. No. B1266638
CAS RN: 4141-48-4
M. Wt: 242.25 g/mol
InChI Key: PGPAPANRSWMTQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of allyldiphenylphosphine oxides involves several methodologies, including the additions of lithiated β-hydroxy alkyldiphenylphosphine oxides to aldehydes, leading to various protected dien-1-ols. These syntheses often employ palladium(II)-catalyzed allylic transpositions and utilize the diphenylphosphinoyl group as a migrating functional group, enabling the stereoselective addition to aldehydes and subsequent elimination to yield substituted dienes (Clayden & Warren, 1994); (Davidson & Warren, 1976).

Molecular Structure Analysis

The molecular structure of allyldiphenylphosphine oxide is characterized by its phosphine oxide group attached to an allyl moiety, providing unique electronic and steric properties. These structural attributes are crucial for its reactivity and applications in organic synthesis. The structural details facilitate understanding its reactivity patterns, especially in coordination chemistry and catalysis.

Chemical Reactions and Properties

Allyldiphenylphosphine oxide participates in a variety of chemical reactions, including phosphine-catalyzed domino reactions, offering a stereoselective synthesis of trans-2,3-dihydrobenzofurans (Xie, Huang, & Chen, 2010). It also undergoes Horner–Wittig reactions and allylic rearrangements, leading to the synthesis of complex molecules with controlled stereochemistry. These reactions underscore the compound's utility as a versatile intermediate in organic synthesis.

Physical Properties Analysis

The physical properties of allyldiphenylphosphine oxide, such as solubility, boiling point, and melting point, are influenced by its molecular structure. These properties are critical for its handling and application in chemical reactions. Understanding the physical properties is essential for optimizing reaction conditions and for the compound's storage and manipulation.

Chemical Properties Analysis

The chemical properties of allyldiphenylphosphine oxide are marked by its reactivity towards various chemical reagents. It acts as a potent nucleophile in many reactions, facilitated by the lone pair of electrons on the phosphorus atom. Its ability to engage in nucleophilic addition, substitution, and elimination reactions makes it a valuable reagent in organic synthesis. The compound's reactivity is further evidenced by its role in chemoenzymatic synthesis, allylation of aldehydes, and asymmetric catalysis, demonstrating its broad utility in synthetic organic chemistry (Boyd et al., 2012).

Scientific Research Applications

  • Organic Synthesis Applications

    • Diene Synthesis : ADPPO is utilized in synthesizing substituted dienes. A study by Davidson & Warren (1976) explored its use in organic synthesis, where they found that lithium derivatives of allylphosphinic oxides add stereoselectively to aldehydes, leading to the stereospecific elimination of diphenylphosphinic acid and formation of substituted dienes.
    • Stereoselective Synthesis : Ikeda et al. (1987) demonstrated that ADPPO, when converted to its titanium reagent form, condenses with aldehydes to produce alkadienes in a regio- and stereoselective manner, as detailed in their research in "Tetrahedron" (Ikeda et al., 1987).
    • Synthesis of Homoallylic Amines : Armstrong et al. (1991) described the synthesis of homoallylic amines using ADPPO. The process involves stereoselective cycloadditions and reductions leading to controlled double bond geometry (Armstrong et al., 1991).
  • Material Science Applications

    • Flame Retardance in Epoxy Acrylate Resin : Kahraman et al. (2004) investigated the use of ADPPO in enhancing the flame-retardant properties of epoxy acrylate resin. They found that the incorporation of ADPPO improves thermal and flame-retardant characteristics of the polymeric films (Kahraman et al., 2004).
    • Thiol–Ene Photocured Coatings : A study by Çakmakçi et al. (2011) on thiol–ene based photocured coatings with ADPPO revealed an enhancement in thermal and flame retardant properties of the coatings (Çakmakçi et al., 2011).
    • Luminescent Oxygen Sensors : Research by Gaspar et al. (2019) explored the application of ADPPO in the development of luminescent oxygen sensors. They used ADPPO-functionalized siloxane crosslinkers to chemically bond lanthanide-based optical oxygen sensors, achieving stable luminescent properties (Gaspar et al., 2019).

Safety And Hazards

Allyldiphenylphosphine oxide is classified as a skin irritant (Category 2) and an eye irritant (Category 2). It may also cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

[phenyl(prop-2-enyl)phosphoryl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H15OP/c1-2-13-17(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPAPANRSWMTQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60194338
Record name Allyldiphenylphosphine oxide
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Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyldiphenylphosphine oxide

CAS RN

4141-48-4
Record name Allyldiphenylphosphine oxide
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Record name 4141-48-4
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Record name Allyldiphenylphosphine oxide
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Record name Allyldiphenylphosphine Oxide
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Synthesis routes and methods

Procedure details

A mixture of diphenylphosphine chloride (11 g, 0.05 mol), allyl alcohol (2.9 g, 0.05 mol) in 50 ml of anhydrous ether is stirred at room temperature while slowly adding pyridine (4.0 g, 0.05 mol) to it. After 40 minutes, the pyridine hydrochloride is filtered off and the ether removed by distillation. The liquid residue is heated to 150°, whereupon an exothermic reactions sets in raising the temperature quickly to 178° C. The material is then distilled, b.p. 168°-175° C/0.4 mm, whereupon it crystallizes, m.p. 108° identical to the allyl diphenylphosphine oxide made by oxidation of the phosphine. Allyl diphenylphosphine oxide prepared by this method is reported; b.p. 200°-202° C/2 mm; m.p. 94°-96° C.
Name
diphenylphosphine chloride
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
AW Herriott, K Mislow - Tetrahedron Letters, 1968 - Elsevier
… from the thermostated bath, the unreacted III was quenched by mercuric oxide oxidation (6) to ally1 diphenylphosphinate (IV), and the mixture of IV and allyldiphenylphosphine oxide (V) …
Number of citations: 25 www.sciencedirect.com
KD Berlin - Proceedings of the Oklahoma Academy of …, 1966 - ojs.library.okstate.edu
StucUea In progreu on the 8YJlthests of unsymmetrical tertiary phosphiDe oxldH (8a. ue, 1963; Berlin and Nagabhushanam, 1964) have neces-. itated the preparation of dlphenyl-U-…
Number of citations: 0 ojs.library.okstate.edu
NM Eren, SA Orr, CD Thompson, EC Border… - …, 2020 - ACS Publications
This study reports a new series of 12 α-lithiated allylic phosphines and phosphine oxides. By incorporating Lewis base donors including diethyl ether (Et 2 O), tetrahydrofuran (THF), N,N…
Number of citations: 3 pubs.acs.org
RJ Giguere, B Herberich - Synthetic Communications, 1991 - Taylor & Francis
… 2a This method produces allyldiphenylphosphine oxide in a 65-73% yield. this work our research group has been frustrated by inconsistent results, therefore an alternative …
Number of citations: 14 www.tandfonline.com
Y Ikeda, J Ukai, N Ikeda, H Yamamoto - Tetrahedron, 1987 - Elsevier
… In contrast, lithiated allyldiphenylphosphine oxide condenses with aldehydes to give (El-1,3-alkadienes directly and stereoselectively in good yield. Similarly, lithiated (1-buten-3-…
Number of citations: 88 www.sciencedirect.com
RDL Gaspar, PR Fortes, IO Mazali, FA Sigoli… - …, 2018 - Wiley Online Library
… in Figure 1, that the systematic coordination of allyldiphenylphosphine oxide to the [Eu(tta) 3 (… the controlled water substitution by allyldiphenylphosphine oxide in these complexes. This …
RDL Gaspar, SMM Ferraz, PC Padovani… - Sensors and Actuators B …, 2019 - Elsevier
… In this work, the functionalization degree of siloxane crosslinkers by allyldiphenylphosphine oxide (adppo) and its effect on the performance of a lanthanide-based optical oxygen sensor …
Number of citations: 11 www.sciencedirect.com
WM Dai, G Feng, J Wu, L Sun - Synlett, 2008 - thieme-connect.com
… The dithiane alkylation and the methyl ketone Horner-Wittig olefination using allyldiphenylphosphine oxide were employed for construction of the requisite (E)-1,3-diene subunit. …
Number of citations: 5 www.thieme-connect.com
J Canadell, BJ Hunt, AG Cook… - Journal of Polymer …, 2006 - Wiley Online Library
… Diethyl vinyl phosphonate, allyldiphenylphosphine oxide, and diethyl(methacryoyoxymethyl)phosphonate were used in various feed ratios to produce copolymers with different …
Number of citations: 19 onlinelibrary.wiley.com
A Yanagisawa, H Yamamoto - Encyclopedia of Reagents for …, 2001 - Wiley Online Library
[ 4141‐48‐4 ] C 15 H 15 OP (MW 242.26) InChI = 1S/C15H15OP/c1‐2‐13‐17(16,14‐9‐5‐3‐6‐10‐14)15‐11‐7‐4‐8‐12‐15/h2‐12H,1,13H2 InChIKey = PGPAPANRSWMTQO‐…
Number of citations: 0 onlinelibrary.wiley.com

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